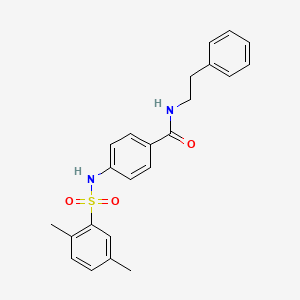
4-(2,5-dimethylphenylsulfonamido)-N-phenethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(2,5-dimethylphenylsulfonamido)-N-phenethylbenzamide is a sulfonamide derivative, which is a class of organic compounds known for their wide range of biological activities and applications in medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related sulfonamide compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides or through the oxidation of nitroso compounds in the presence of nucleophiles. For example, the electrochemical synthesis of N,N-diarylsulfonyl derivatives from 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids resulted in yields of 55–76% . Another method involved the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides to yield a series of new sulfonamides . These methods could potentially be adapted for the synthesis of 4-(2,5-dimethylphenylsulfonamido)-N-phenethylbenzamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using spectroscopic techniques such as IR, NMR, and X-ray crystallography. For instance, the compound 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was characterized by these methods, and density functional theory (DFT) calculations were used to predict its geometry and vibrational frequencies . Similar analytical and computational techniques could be employed to determine the molecular structure of 4-(2,5-dimethylphenylsulfonamido)-N-phenethylbenzamide.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including interactions with enzymes. For example, a sulfonamide compound was found to be a potent inhibitor of certain carbonic anhydrase isozymes . The reactivity of sulfonamides can also be influenced by the presence of substituents that affect their electronic properties. The synthesis of indole derivatives involving arylsulfonamides suggests that the reactivity of sulfonamides can be tuned by modifying their structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, thermal stability, and electronic properties, are crucial for their practical applications. The thermal stability of a sulfonamide compound was assessed using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . Additionally, the electronic structure of sulfonamide molecules can be investigated using quantum-chemical calculations, which provide insights into the charge distribution and potential reactivity of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Researchers have developed sulfonamide-derived compounds and their transition metal complexes, focusing on their synthesis and structural elucidation through various techniques like X-ray diffraction, magnetic susceptibility, and spectral analysis. These studies highlight the potential of sulfonamide compounds in creating complexes with metals like cobalt(II), copper(II), nickel(II), and zinc(II), which could have significant implications in medicinal chemistry and materials science (Chohan & Shad, 2011).
Biological Activities
Sulfonamide derivatives have been synthesized and evaluated for their biological activities, including antibacterial, antifungal, and anticancer properties. For instance, benzene sulfonamide derivatives have shown promising anticancer effects against breast carcinoma cell lines through molecular docking studies, suggesting their potential as therapeutic agents in cancer treatment (Mohamed et al., 2022). Additionally, other studies have reported on the synthesis of novel benzenesulfonamide derivatives with significant in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).
Enzyme Inhibition and Drug Discovery
Some research efforts have focused on the design and synthesis of sulfonamide derivatives as enzyme inhibitors, targeting specific enzymes like carbonic anhydrase and acetylcholinesterase. These studies aim to develop new therapeutic agents for diseases such as Alzheimer’s, showcasing the versatility of sulfonamide compounds in drug discovery (Ozmen Ozgun et al., 2019).
Supramolecular Architecture
Investigations into the structural aspects of arylsulfonamides have revealed the discrete role of chlorine substitutions in their conformation and supramolecular architecture. This research provides valuable insights into how subtle modifications in the molecular structure can influence the overall assembly and interactions of these compounds in their crystal phases (Fernandes et al., 2011).
Eigenschaften
IUPAC Name |
4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-17-8-9-18(2)22(16-17)29(27,28)25-21-12-10-20(11-13-21)23(26)24-15-14-19-6-4-3-5-7-19/h3-13,16,25H,14-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBKQSLXLBJZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethylphenylsulfonamido)-N-phenethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

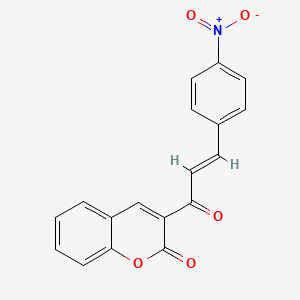
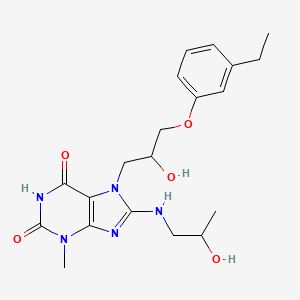
![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502694.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2502695.png)
![Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2502697.png)
![1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2502699.png)
![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502700.png)
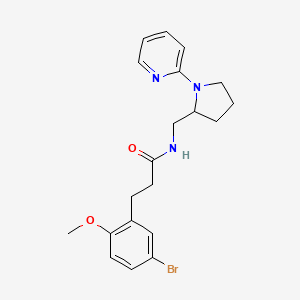
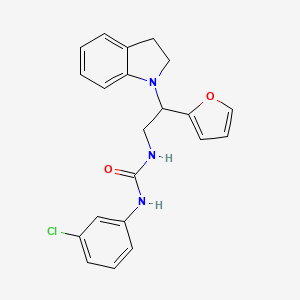

![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2502706.png)


![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)